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Compound of Interest

2-Chloro-5-hydroxypyridine-3-
Compound Name:
carbonitrile

cat. No.: B1367269

An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxypyridine-3-
carbonitrile (CAS No: 74650-75-2), a substituted pyridine derivative of significant interest in
medicinal chemistry and synthetic organic chemistry. This document details the compound's
physicochemical properties, proposes a robust synthetic pathway, and outlines its expected
spectroscopic characteristics. Furthermore, it explores the molecule's chemical reactivity,
highlighting its potential as a versatile building block for the development of novel therapeutic
agents. A hazard profile based on structurally related compounds is provided to ensure safe
handling and application in a research setting.

Molecular and Physicochemical Properties

2-Chloro-5-hydroxypyridine-3-carbonitrile is a heterocyclic aromatic compound featuring a
pyridine core functionalized with chloro, hydroxyl, and nitrile groups. These functional groups
impart a unique electronic and steric profile, making it a valuable intermediate for further
chemical elaboration.

Below is the chemical structure of 2-Chloro-5-hydroxypyridine-3-carbonitrile.
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Caption: Chemical structure of 2-Chloro-5-hydroxypyridine-3-carbonitrile.

The key physicochemical properties are summarized in the table below for quick reference.

Property Value Source(s)
2-Chloro-5-hydroxypyridine-3-

IUPAC Name o Y YRy N/A
carbonitrile
2-chloro-5-hydroxy-3-

Synonyms pyridinecarbonitrile, 2-chloro-5-  [1]
hydroxynicotinonitrile

CAS Number 74650-75-2 [1][2]

Molecular Formula CeH3CIN20 [1112]

Molecular Weight 154.55 g/mol [3]

Canonical SMILES

C1=C(C=NC(=C1C#N)CI)O

[1]

RQVMXRHSGUMSLM-
InChl Key [1][2]
UHFFFAOYSA-N
Sparingly soluble (4.2 g/L at 25
Solubility baringy (429 [1]

OC)

Proposed Synthesis and Purification Protocol

While specific peer-reviewed synthesis protocols for 2-Chloro-5-hydroxypyridine-3-

carbonitrile are not widely published, a chemically sound and reliable route can be proposed

based on established transformations of pyridine derivatives. One of the listed precursors for

this compound is 2-Amino-5-hydroxypyridine-3-carbonitrile (CAS: 38186-82-2)[1]. Therefore, a

Sandmeyer reaction is the most logical and field-proven method for its synthesis. This reaction
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involves the diazotization of the primary aromatic amine followed by a copper(l) chloride-
catalyzed substitution with a chloro group.

Proposed Synthetic Workflow
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Final Product:
2-Chloro-5-hydroxypyridine-3-carbonitrile
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Caption: Proposed workflow for the synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile.

Step-by-Step Experimental Protocol

Materials:

2-Amino-5-hydroxypyridine-3-carbonitrile
e Hydrochloric acid (HCI), concentrated
e Sodium nitrite (NaNO2)

o Copper(l) chloride (CuCl)

o Ethyl acetate

» Saturated sodium bicarbonate solution
 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

e Deionized water

Protocol:

» Diazotization:

o In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer,
suspend 2-Amino-5-hydroxypyridine-3-carbonitrile (1.0 eq) in a 2M aqueous HCI solution.

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
o Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

o Add the NaNO:2 solution dropwise to the suspension, ensuring the internal temperature
remains below 5 °C. The formation of the diazonium salt is typically indicated by a change
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in color and the dissolution of the starting material.
o Sitir the reaction mixture for an additional 30 minutes at 0-5 °C.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution or suspension of copper(l) chloride (1.2 eq) in
concentrated HCI and cool it to 0-5 °C.

o Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous
nitrogen gas evolution should be observed.

o After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm
to room temperature and stir for an additional 2-3 hours or until the reaction is complete
(monitored by TLC or LC-MS).

e Workup and Extraction:
o Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
o Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

o Combine the organic extracts and wash sequentially with water, saturated sodium
bicarbonate solution (to neutralize excess acid), and finally with brine.

e Purification:

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude product.

o The crude solid can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure
2-Chloro-5-hydroxypyridine-3-carbonitrile.

Spectroscopic Analysis (Expected)

While experimental spectra are not publicly available, the structure of 2-Chloro-5-
hydroxypyridine-3-carbonitrile allows for a reliable prediction of its key spectroscopic

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1367269?utm_src=pdf-body
https://www.benchchem.com/product/b1367269?utm_src=pdf-body
https://www.benchchem.com/product/b1367269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

features, which are essential for its characterization.

e 1H NMR: The spectrum in a solvent like DMSO-ds is expected to show two signals in the
aromatic region.

o One doublet for the proton at the C4 position.
o One doublet for the proton at the C6 position.
o Abroad singlet for the hydroxyl proton at C5, which is exchangeable with D20.

e 13C NMR: The spectrum should display six distinct carbon signals corresponding to the
pyridine ring and the nitrile group. The carbons attached to the electronegative chlorine and
oxygen atoms (C2 and C5) would be shifted accordingly. The nitrile carbon (C=N) would
appear in the characteristic 115-120 ppm range.

« Infrared (IR) Spectroscopy: Key vibrational frequencies are expected:
o Abroad O-H stretching band around 3200-3400 cm~1.
o Asharp C=N stretching band around 2220-2240 cm™1.
o Aromatic C=C and C=N stretching bands in the 1400-1600 cm~1 region.
o A C-Cl stretching band in the fingerprint region, typically below 800 cm~1.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) and a
characteristic (M+2)* peak with an intensity ratio of approximately 3:1, which is indicative of
the presence of a single chlorine atom.

Chemical Reactivity and Applications in Medicinal
Chemistry

The true value of 2-Chloro-5-hydroxypyridine-3-carbonitrile lies in its polyfunctional nature,
which allows for selective chemical modifications at multiple sites. This makes it an excellent
scaffold for building libraries of complex molecules for drug discovery programs. Structurally
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related compounds are known to serve as intermediates in the synthesis of pharmaceuticals
targeting cancer and bacterial infections[4][5].

Key Reactive Sites

at C2-Cl at C5-OH

O-Alkylation / O-Acylation
(e.g., with R-Br / R-COCI)

Click to download full resolution via product page
Caption: Key reaction pathways for 2-Chloro-5-hydroxypyridine-3-carbonitrile.

e C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SnAr)
by the electron-withdrawing pyridine nitrogen and nitrile group. It can be readily displaced by
various nucleophiles such as amines, thiols, and alkoxides to introduce diverse side chains.
This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) to form C-C or C-N bonds.

o C5-Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to
introduce ether or ester functionalities, which can modulate the compound'’s solubility,
lipophilicity, and metabolic stability.

o C3-Nitrile Group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or it
can be reduced to a primary amine. Each of these functional groups serves as a handle for
further synthetic diversification.

This multi-faceted reactivity allows medicinal chemists to systematically explore the structure-
activity relationship (SAR) around the pyridine core, optimizing compounds for potency,
selectivity, and pharmacokinetic properties.

Hazard Profile and Safe Handling
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No specific toxicological data for 2-Chloro-5-hydroxypyridine-3-carbonitrile is currently

available[1]. Therefore, it must be handled with extreme caution, assuming it is hazardous. The

hazard profile can be inferred from structurally similar compounds.

Related Compound CAS Number

Known Hazards Source(s)

Causes skin irritation
(H315), Causes

2-Chloro-5- serious eye irritation
o 41288-96-4 [6]
hydroxypyridine (H319), May cause
respiratory irritation
(H335)
Toxic if swallowed
2-Chloro-5-
) o (H301), Causes
nitropyridine-3- 31309-08-7 [7]

carbonitrile

serious eye damage
(H318)

Recommended Safety Precautions:

e Handling: This compound should only be handled by trained personnel in a well-ventilated

chemical fume hood.

e Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.qg., nitrile), and safety glasses or goggles.

» Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-hydroxypyridine-3-carbonitrile is a high-value chemical intermediate with

significant potential for application in drug discovery and materials science. Its well-defined

reactive sites—the chloro, hydroxyl, and nitrile groups—provide chemists with multiple avenues

for synthetic modification. While its synthesis and full characterization are not yet extensively
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documented in public literature, established chemical principles allow for the confident design
of synthetic routes and prediction of its properties. As with any uncharacterized substance, it
necessitates careful handling and rigorous analytical confirmation in a research context. This
guide serves as a foundational resource for scientists looking to leverage this versatile
molecule in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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